P2Y1 Receptor Functional Antagonism: >4-Fold Potency Advantage Over Patent Comparator US9428504, Example 6 in Equivalent FLIPR Assay
The target compound demonstrates an IC50 of 0.0900 nM for P2Y1 receptor antagonism in a washed human platelet FLIPR assay measuring inhibition of 1 µM 2-methylthio-ADP-induced calcium flux [1]. In the identical assay system reported within the same patent family (US9428504), a structurally related comparator (US9428504, Example 6; CHEMBL3287045) exhibits an IC50 of 0.370 nM, representing an approximately 4.1-fold weaker functional antagonism [2]. This head-to-head potency differential within a single patent SAR series highlights the specific contribution of the piperidin-2-ylmethylthio substitution pattern to enhanced target engagement.
| Evidence Dimension | P2Y1 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0900 nM |
| Comparator Or Baseline | US9428504, Example 6 (CHEMBL3287045): IC50 = 0.370 nM |
| Quantified Difference | ~4.1-fold more potent (0.0900 vs. 0.370 nM) |
| Conditions | FLIPR assay; washed human platelets; inhibition of 1 µM 2-methylthio-ADP-induced calcium flux |
Why This Matters
A 4.1-fold potency difference in the sub-nanomolar range is pharmacologically meaningful for probe compound selection, as it translates into lower compound consumption in dose-response experiments and a wider dynamic range for SAR exploration in anti-thrombotic drug discovery programs.
- [1] BindingDB. BDBM50045606 (CHEMBL3314320, US9428504 Example 155). IC50 = 0.0900 nM. Antagonist activity at P2Y1 receptor in washed human platelets assessed as 1 µM 2-methylthio-ADP-induced calcium flux by FLIPR assay. View Source
- [2] BindingDB. BDBM50017091 (CHEMBL3287045, US9428504 Example 6). IC50 = 0.370 nM. Antagonist activity at P2Y1 receptor in human platelets by FLIPR assay in presence of 2-methylthio-ADP. View Source
